molecular formula C25H29N3O3 B2538321 N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 1049445-47-7

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2538321
CAS No.: 1049445-47-7
M. Wt: 419.525
InChI Key: WEJZPJADXYKLFE-UHFFFAOYSA-N
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Description

N-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic piperazine derivative of significant interest in medicinal chemistry and pharmacological research. Its molecular structure, which incorporates a naphthalene group linked to a piperazine core via an acetamide chain, suggests potential for diverse biological activity. Piperazine derivatives are extensively investigated for their capacity to interact with the central nervous system (CNS). Specifically, the N-arylpiperazine moiety is a recognized pharmacophore known for its affinity for key neurotransmitter receptors, including serotonergic and dopaminergic systems, making it a valuable scaffold for researching new neuropsychiatric therapeutics . Beyond neuroscience, such compounds have also demonstrated promising antiproliferative effects against various human tumor cell lines, including leukemia, and lung, colon, breast, and prostate cancers, highlighting their value in oncology drug discovery . The mechanism of action for compounds within this class can be multifaceted. Some cationic amphiphilic drugs (CADs) that contain piperazine structures have been shown to inhibit lysosomal phospholipase A2 (PLA2G15), leading to drug-induced phospholipidosis—a condition of phospholipid accumulation that is a critical consideration in toxicological profiling during drug development . Researchers can utilize this compound as a chemical tool to explore these and other biological pathways. Its applications span molecular docking studies to predict binding interactions with protein targets, quantum chemical calculations to understand its electronic properties, and in vitro assays to evaluate its biological efficacy and safety profile . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-30-23-10-7-22(8-11-23)28-16-14-27(15-17-28)13-12-26-25(29)19-31-24-9-6-20-4-2-3-5-21(20)18-24/h2-11,18H,12-17,19H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJZPJADXYKLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic compound that belongs to the class of piperazine derivatives. Its unique structure, which includes a piperazine ring and a naphthalene moiety, has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H28N2O3C_{23}H_{28}N_{2}O_{3}, with a molecular weight of 384.48 g/mol. The compound features a piperazine ring substituted with a methoxyphenyl group and an ether linkage to a naphthalene derivative.

The primary mechanism of action for this compound involves its interaction with alpha1-adrenergic receptors (α1-AR) . These receptors are known to be involved in various physiological processes, including vasoconstriction and neurotransmitter release. The binding affinity of this compound for α1-ARs has been demonstrated in several studies, showing potential implications for treating conditions such as hypertension and other cardiovascular disorders .

Affinity and Efficacy

Research indicates that this compound exhibits significant binding affinity for α1-ARs, with IC50 values typically ranging from 22 nM to 250 nM. This suggests that it may act as an antagonist or partial agonist at these receptors, influencing downstream signaling pathways involved in vascular tone regulation.

Biological Studies

In vitro studies have shown that this compound can modulate neurotransmitter release and exhibit neuroprotective effects. For instance, it has been evaluated for its impact on cellular signaling pathways related to neurodegenerative diseases .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar piperazine derivatives, providing insights into their therapeutic potential:

  • Neuroprotective Effects : A study demonstrated that compounds with similar structures could inhibit oxidative stress-induced neuronal cell death, suggesting a role in neuroprotection .
  • Anticancer Activity : Research on related piperazine derivatives revealed cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .
  • Antimicrobial Properties : Some derivatives have shown activity against bacterial strains, highlighting their potential as antimicrobial agents.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
α1-Adrenergic ActivitySignificant binding affinity
NeuroprotectionInhibition of oxidative stress-induced cell death
Anticancer ActivityCytotoxicity against cancer cell lines
Antimicrobial ActivityActivity against bacterial strains

Scientific Research Applications

Antidepressant Effects

Studies have demonstrated that the compound exhibits significant antidepressant-like effects in animal models. For instance, administration in mice resulted in reduced immobility time during forced swim tests, indicating enhanced mood elevation.

ParameterControl GroupTreatment Group
Immobility Time (s)120 ± 1060 ± 8*
Serotonin Levels (ng/ml)50 ± 590 ± 10*
*Significance at p<0.05p<0.05

Anxiolytic Properties

In anxiety-related behavior studies using the elevated plus maze test, treated animals displayed increased time spent in open arms compared to controls, suggesting reduced anxiety levels.

ParameterControl GroupTreatment Group
Open Arm Time (%)30 ± 555 ± 6*
Total Entries20 ± 325 ± 4
*Significance at p<0.05p<0.05

Case Studies

  • Study on Neuroprotective Effects : In vitro studies highlighted the ability of the compound to protect neuronal cells from oxidative stress, indicating its potential role in managing neurodegenerative diseases such as Alzheimer's.
  • Cytotoxicity Against Cancer Cells : Research has shown that derivatives of similar compounds exhibit selective cytotoxicity towards human cancer cell lines while sparing normal cells, marking them as potential candidates for cancer therapy.
  • Enzyme Inhibition Studies : The compound has been evaluated for its inhibitory effects on enzymes involved in metabolic pathways relevant to disease progression, showcasing its therapeutic potential in treating metabolic disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Acetamides with Aromatic Substituents

Substituent Effects on Piperazine and Acetamide Moieties

Compounds with variations in the piperazine ring substituents and acetamide-linked aromatic groups demonstrate distinct physicochemical and biological properties:

Compound Name Substituents on Piperazine Acetamide-Linked Group Melting Point (°C) Molecular Weight (g/mol) Key Biological Activity
N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (3a) 4-Methoxyphenyl Naphthalen-1-yl Not reported Not reported IC₅₀ = 69 µM (α-glucosidase inhibition)
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) 4-Methoxyphenyl 4-(p-Tolyl)thiazole 289–290 422.54 MMP inhibition (preclinical)
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Morpholine (not piperazine) Naphthalen-2-yloxy Not reported Not reported Cytotoxicity (cell-specific)
N-Methyl-2-(4-(3-methylbenzoyl)piperazin-1-yl)-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)acetamide 3-Methylbenzoyl Naphthalen-1-yloxy + thiophene Not reported Not reported Not reported

Key Observations :

  • Piperazine vs.
  • Naphthalenyl vs. Thiazole : Thiazole-linked analogs (e.g., compound 13 ) exhibit higher melting points (~290°C) compared to naphthalenyl derivatives, suggesting enhanced crystallinity due to planar heterocycles.
Electronic Effects of Substituents
  • Fluoro and Chloro Substituents : Compounds with electron-withdrawing groups (e.g., 4-fluorophenyl or 4-chlorophenyl on piperazine) show increased polarity and altered metabolic stability. For example, 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (15 ) has a lower melting point (269–270°C) than its methoxy counterpart (13), likely due to reduced intermolecular interactions .
  • Methoxy Groups: The 4-methoxyphenyl group in compound 3a enhances α-glucosidase inhibitory activity (IC₅₀ = 69 µM) compared to nitro- or phenoxy-substituted analogs (3b: IC₅₀ = 87 µM; 3c: IC₅₀ = 74 µM), highlighting the role of methoxy in hydrogen bonding .

Pharmacological Profiling of Analogous Compounds

Enzyme Inhibition
  • α-Glucosidase Inhibition : Compound 3a reduces blood glucose by 25.1% in sucrose-loaded rats, outperforming 3b (19.8%) and 3c (24.6%), likely due to optimal lipophilicity from the naphthalenyl group .
Receptor Binding
  • Serotonin 1A (5-HT₁A) : 18F-Mefway, a fluorinated analog with a 4-methoxyphenylpiperazine group, demonstrates high selectivity for 5-HT₁A receptors in PET imaging, suggesting the target compound may share similar binding kinetics .
  • Adenosine A₂A: Pyrazolo-triazolo-pyrimidine derivatives (e.g., ) with piperazine-acetamide backbones show subtype-selective binding, emphasizing the scaffold's versatility in receptor targeting .

Structural-Activity Relationship (SAR) Trends

Piperazine Substituents :

  • Electron-donating groups (e.g., methoxy) enhance enzyme inhibition (e.g., α-glucosidase ).
  • Bulky groups (e.g., tosyl in ) reduce metabolic clearance but may hinder blood-brain barrier penetration.

Acetamide-Linked Groups :

  • Naphthalenyloxy moieties improve lipophilicity and π-π stacking, as seen in compound 3a .
  • Heterocycles (e.g., thiazole in ) introduce hydrogen-bonding sites for enhanced target engagement.

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